

(S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-(Methylsulfonyl)pyrrolidine

Cat. No.: B1328561

[Get Quote](#)

CAS Number: 290328-57-3[\[1\]](#)

This technical guide provides an in-depth overview of **(S)-3-(Methylsulfonyl)pyrrolidine**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and its role as a building block in medicinal chemistry.

Chemical and Physical Properties

(S)-3-(Methylsulfonyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position.[\[2\]](#) The presence of the sulfonyl group and the chiral center makes it a valuable intermediate in the synthesis of complex molecules.[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **(S)-3-(Methylsulfonyl)pyrrolidine**

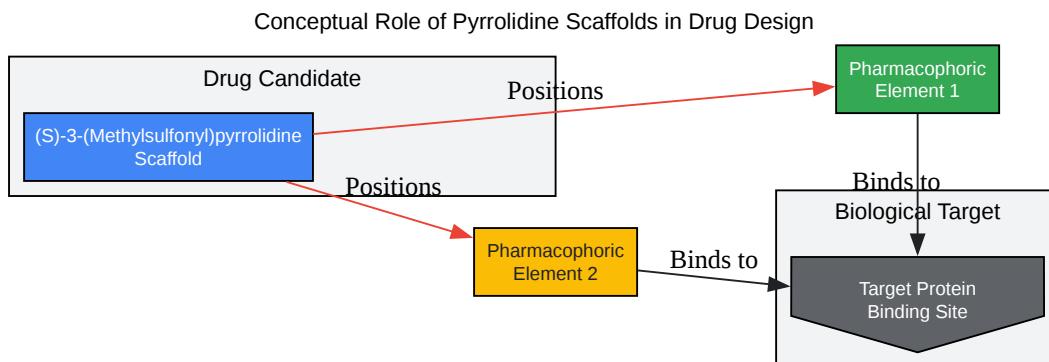
Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO ₂ S	[1] [5]
Molecular Weight	149.21 g/mol	[1] [5]
Appearance	Colorless to yellow liquid	[1]
Boiling Point (Predicted)	326.9 ± 31.0 °C	[1] [4] [6]
Density (Predicted)	1.23 ± 0.1 g/cm ³	[1] [4] [6]
pKa (Predicted)	8.51 ± 0.10	[1]
Storage Temperature	2-8°C (protect from light)	[1]

Safety and Handling

(S)-3-(Methylsulfonyl)pyrrolidine is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.


Role in Medicinal Chemistry and Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.^[7] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological

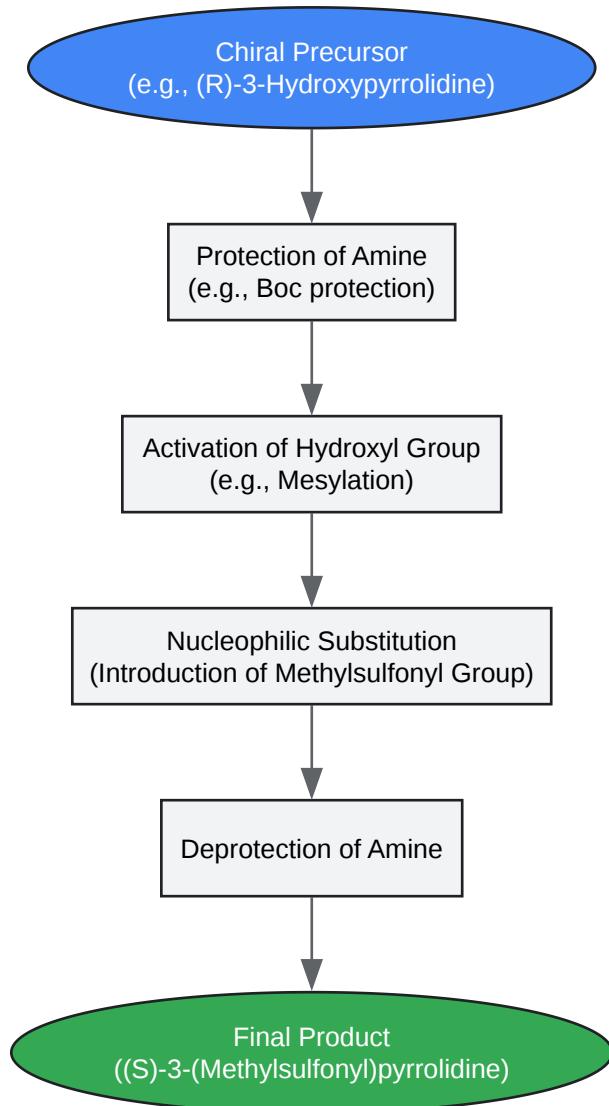
targets.[8][9] The incorporation of a pyrrolidine moiety can enhance a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Specifically, the pyrrolidine ring can improve aqueous solubility and other physicochemical properties.[10]

(S)-3-(Methylsulfonyl)pyrrolidine serves as a versatile building block in the synthesis of more complex molecules.[3][11] The methylsulfonyl group can act as a hydrogen bond acceptor and influence the polarity and metabolic stability of a potential drug candidate.

While specific signaling pathways directly modulated by **(S)-3-(Methylsulfonyl)pyrrolidine** are not extensively documented in public literature, the general role of pyrrolidine-containing compounds in drug design is to serve as a scaffold to orient pharmacophoric elements for optimal target binding.

[Click to download full resolution via product page](#)

Pyrrolidine scaffold positioning pharmacophores for target binding.


Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **(S)-3-(Methylsulfonyl)pyrrolidine** are not readily available in peer-reviewed literature, which is common for specialized chemical intermediates. However, a general synthetic approach can be inferred from the synthesis of structurally similar compounds, such as other 3-substituted pyrrolidines.

A plausible synthetic route could involve the use of a chiral starting material, such as (R)-3-hydroxypyrrolidine, followed by mesylation of the hydroxyl group and subsequent nucleophilic substitution. A patent for the synthesis of (S)-3-aminopyrrolidine dihydrochloride describes a similar strategy involving mesylation.[\[12\]](#)

Below is a generalized, conceptual workflow for the synthesis of a 3-substituted pyrrolidine from a chiral precursor.

Generalized Synthetic Workflow for 3-Substituted Pyrrolidines

[Click to download full resolution via product page](#)

Conceptual synthesis workflow for **(S)-3-(Methylsulfonyl)pyrrolidine**.

Note: This is a generalized pathway. Actual reaction conditions, reagents, and purification methods would require specific laboratory development and optimization.

Analytical Methods

The characterization of **(S)-3-(Methylsulfonyl)pyrrolidine** would typically involve a combination of standard analytical techniques to confirm its structure and purity.

Table 3: Potential Analytical Methods for Characterization

Method	Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR would be used to elucidate the chemical structure and confirm the connectivity of atoms.[13]
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Chiral High-Performance Liquid Chromatography (HPLC)	To determine the enantiomeric purity of the (S)-enantiomer.
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify the functional groups present in the molecule, such as the sulfonyl and amine groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-3-(Methylsulfonyl)pyrrolidine | 290328-57-3 [m.chemicalbook.com]
- 2. 3-(Methylsulfonyl)pyrrolidine | C5H11NO2S | CID 3419356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]
- 6. (R)-3-(Methylsulfonyl)pyrrolidine | 1234576-84-1 [amp.chemicalbook.com]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ~~Whitepaper~~ Pyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 11. chemimpex.com [chemimpex.com]
- 12. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 13. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [(S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328561#s-3-methylsulfonyl-pyrrolidine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com